2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,3-dimethylphenoxy group and a 1-methylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:
Formation of the 2,3-dimethylphenoxy intermediate: This can be achieved by reacting 2,3-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,3-dimethylphenyl chloride.
Nucleophilic substitution: The 2,3-dimethylphenyl chloride is then reacted with 4-piperidinol to form 2-(2,3-dimethylphenoxy)-1-methylpiperidine.
Amidation: The final step involves the reaction of 2-(2,3-dimethylphenoxy)-1-methylpiperidine with butanoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can be employed in studies investigating the interactions of amides with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy and piperidinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-16(22-17-8-6-7-13(2)14(17)3)18(21)19-15-9-11-20(4)12-10-15/h6-8,15-16H,5,9-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAODVAGYLXZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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